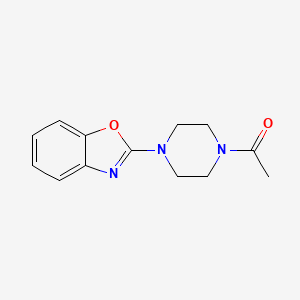![molecular formula C12H17N3O2 B5549002 1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
1-[(2-pyrimidinyloxy)acetyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-[(2-pyrimidinyloxy)acetyl]azepane" is a compound that belongs to the class of azepanes, which are of interest in synthetic organic chemistry and medicinal chemistry due to their potential applications and unique properties.
Synthesis Analysis
Several studies have focused on the synthesis of azepane derivatives and related compounds. For instance, the synthesis of pyrrolo- and pyrido[1,2-a]xanthene [1,9-de]azepines was achieved by assembling the azepine ring using various strategies like 7-endo-trig cyclization and cyclodehydration of aldehydes (de la Fuente & Domínguez, 2007). Another method involved the synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes (Pan et al., 2007).
Molecular Structure Analysis
The molecular structure of azepane derivatives and related compounds has been extensively studied. For example, the crystal structure of platinum(II) complexes with thiosemicarbazones derived from 2-formyl and 2-acetyl pyridine and containing an azepane ring was characterized (Kovala‐Demertzi et al., 2009).
Chemical Reactions and Properties
Different chemical reactions involving azepane derivatives have been explored. A study described the antitumor activity of platinum(II) complexes with thiosemicarbazones, which contain an azepane ring, showing their potential as chemotherapeutic agents (Kovala‐Demertzi et al., 2009).
Physical Properties Analysis
The physical properties of azepane derivatives are influenced by their molecular structure. Research on the solvent impact on the photokinetics of a 2(1H)-pyrimidinone indicated how solvent type can significantly affect the properties of pyrimidinone derivatives, which are structurally related to azepanes (Ryseck et al., 2013).
Chemical Properties Analysis
The chemical properties of azepane derivatives are varied and depend on the specific structure and substituents. For instance, the redox reaction between 8-Aza-5,7-dimethyl-2-trifluoromethylchromone and alkyl mercaptoacetates demonstrated the formation of CF3-containing 2-pyridone derivatives (Sosnovskikh et al., 2003).
科学的研究の応用
Antimalarial and Antileukemic Properties
Complexes formed with 1-[(2-pyrimidinyloxy)acetyl]azepane and transition metals have demonstrated significant scientific interest due to their antimalarial and antileukemic properties. Studies show that while these complexes exhibit reduced antimalarial activity in mice infected with Plasmodium berghei, their antileukemic properties are notably enhanced upon coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill, Klayman, & Franchino, 1982).
Synthesis of Fluorescent Heterocycles
1-[(2-pyrimidinyloxy)acetyl]azepane is also instrumental in synthesizing highly fluorescent pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines. These heterocycles, synthesized through a complex one-pot process involving a coupling-isomerization-enamine-addition-cyclocondensation sequence, exhibit fluorescence and pH sensitivity, providing valuable insights into their electronic structure (Schramm, Dediu, Oeser, & Müller, 2006).
Antitumor Activity
Significant research has been conducted on the antitumor activity of platinum(II) complexes with thiosemicarbazones derived from 1-[(2-pyrimidinyloxy)acetyl]azepane. These complexes exhibit potent anticancer properties against various human cancer cell lines and leukemia in mice, positioning them as promising chemotherapeutic agents (Kovala‐Demertzi et al., 2009).
Photokinetics Study
The study of photokinetics in relation to DNA lesions involves 1-[(2-pyrimidinyloxy)acetyl]azepane derivatives. Research has indicated that the solvent significantly impacts the photophysical and photochemical properties of these compounds, providing insights into their internal conversion and intersystem crossing rates (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013).
特性
IUPAC Name |
1-(azepan-1-yl)-2-pyrimidin-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-11(15-8-3-1-2-4-9-15)10-17-12-13-6-5-7-14-12/h5-7H,1-4,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKKDWAYGJNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(pyrimidin-2-yloxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)
![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)
![5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)
![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)
![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)


![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)